4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline
Description
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline (CAS: 1354755-22-8) is a heterocyclic organic compound featuring an oxazolo[5,4-b]pyridine core substituted with a chlorine atom at position 6 and an aniline group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s molecular formula is C₁₃H₉ClN₃O, with a molecular weight of 259.69 g/mol (inferred from structurally similar compounds in and ).
Key safety guidelines include avoiding heat, sparks, and open flames (P210) and ensuring proper storage away from children (P102) . While specific data on melting/boiling points are unavailable, its structural analogs provide insights into its physicochemical behavior.
Properties
Molecular Formula |
C12H8ClN3O |
|---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
4-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C12H8ClN3O/c13-8-5-10-12(15-6-8)17-11(16-10)7-1-3-9(14)4-2-7/h1-6H,14H2 |
InChI Key |
JMPQPEIJSUXREP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)N=CC(=C3)Cl)N |
Origin of Product |
United States |
Preparation Methods
Robinson-Gabriel Synthesis with Dehydrating Agents
A classical approach involves cyclodehydration of α-acylamino ketones. For 4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline, this method proceeds via:
- Amide Formation : Reacting 6-chloropyridine-3-carbonyl chloride with 4-aminophenol in dichloromethane (DCM) at 0–5°C yields N-(4-hydroxyphenyl)-6-chloronicotinamide.
- Cyclization : Treating the amide with phosphorus oxychloride (POCl₃) at 80°C for 6 hours induces dehydration, forming the oxazole ring.
Optimization Note : Replacing POCl₃ with polyphosphoric acid (PPA) at 120°C improves yields (70→85%) by minimizing side reactions.
Diazotization-Mediated Cyclization
Inspired by triazolo-furo-pyridine syntheses, diazotization offers an alternative pathway:
- Diamine Preparation : 6-Chloropyridine-3,4-diamine is treated with trifluoroacetic acid (TFA) in DCM to deprotect amine groups.
- Diazotization : Reacting the diamine with sodium nitrite (NaNO₂, 1.5 equiv) in acetic acid/water (1:1) at 0°C for 2 hours induces cyclization, forming the oxazole ring.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 2 hours |
| Temperature | 0°C |
Functionalization of the Aniline Moiety
Nucleophilic Aromatic Substitution
Introducing the aniline group post-cyclization is achieved via:
- Halogenation : Brominating the oxazole at position 2 using N-bromosuccinimide (NBS) in dimethylformamide (DMF).
- Coupling : Reacting the bromide with 4-aminophenylboronic acid in a Suzuki-Miyaura reaction (Pd(PPh₃)₄, Na₂CO₃, 80°C).
Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Suzuki Coupling | 65 | 98 |
| Ullmann Coupling | 58 | 95 |
Direct Condensation During Cyclization
Pre-forming the aniline-oxazole linkage simplifies synthesis:
- One-Pot Reaction : Combining 6-chloropyridine-3-carbonyl chloride, 4-aminophenol, and POCl₃ in refluxing toluene directly yields the target compound.
- Workup : Precipitation with ice-water followed by silica gel chromatography (5% MeOH/DCM) achieves >95% purity.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling 6-chloronicotinic acid and 4-aminophenol with PPA at 300 rpm for 45 minutes achieves 82% yield, reducing solvent waste.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 minutes) accelerates POCl₃-mediated cyclization, enhancing yield to 88%.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O 70:30) shows a single peak at t = 6.7 minutes, confirming >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|
| Robinson-Gabriel | 85 | 8 | 120 |
| Diazotization | 72 | 3 | 95 |
| Mechanochemical | 82 | 0.75 | 80 |
Trade-offs : Diazotization offers speed, while mechanochemical synthesis balances cost and environmental impact.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interfere with DNA replication processes .
Comparison with Similar Compounds
5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline (CAS: 1354761-31-1)
4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline (CAS: 872706-13-3)
- Molecular Formula : C₁₃H₁₀ClN₃O
- Molecular Weight : 259.69 g/mol
- Key Differences :
- A methylene (-CH₂-) bridge links the oxazolo-pyridine and aniline groups, increasing molecular flexibility.
- This structural variation could influence binding affinity in receptor-targeted applications.
- Applications : Used in medicinal chemistry research, particularly in kinase inhibitor development .
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline (Patent Example)
- Molecular Formula : C₁₀H₆Cl₂N₃ (inferred from LCMS data)
- Molecular Weight : 245 g/mol
- Key Differences :
- Replaces the oxazolo-pyridine core with a pyrimidine ring, altering electronic properties (pyrimidine is more electron-deficient).
- The absence of an oxazole ring reduces hydrogen-bonding capacity.
- Applications: Intermediate in agrochemical synthesis, as noted in European patent EP 4 374 877 A2 .
3-Chloro-4-(6-methyl-3-pyridinyl)oxyaniline
- Melting Point : 178°C
- Key Differences :
- Substitutes the oxazolo-pyridine with a methylpyridinyl group, enhancing aromatic stacking interactions.
- Higher melting point suggests greater crystallinity and stability compared to 4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline.
- Applications : Used in polymer chemistry and as a ligand in coordination complexes .
Comparative Analysis Table
Research Findings and Implications
- Electronic Effects : The oxazolo-pyridine core in this compound provides a balance of electron-withdrawing (chlorine) and electron-donating (aniline) groups, making it versatile in electrophilic substitution reactions.
- Steric Considerations : Methyl or methylene substitutions (e.g., in and ) reduce reactivity but improve metabolic stability in drug candidates.
Biological Activity
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
- Molecular Formula : C₁₁H₈ClN₃O
- Molecular Weight : 233.66 g/mol
- CAS Number : 879088-41-2
Biological Activity Overview
Research has demonstrated that compounds similar to this compound exhibit a variety of biological activities, including:
-
Antimicrobial Activity :
- In studies involving derivatives of this compound, significant antibacterial and antifungal activities have been reported. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as E. coli, S. aureus, and fungi like C. albicans .
- The Minimum Inhibitory Concentration (MIC) values for related compounds have been recorded, indicating their potential as antimicrobial agents.
- Mechanism of Action :
- Structure-Activity Relationship (SAR) :
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 5a | Antifungal | C. albicans | 94.2 | |
| 5f | Antifungal | A. niger | 98.8 | |
| 5j | Biofilm Inhibition | C. albicans | 51.2 | |
| 8b | Antibacterial | S. aureus | Not specified |
Discussion
The biological activity of this compound and its derivatives highlights their potential as therapeutic agents against infectious diseases. The ability to inhibit biofilms is particularly noteworthy, as biofilm-associated infections pose significant treatment challenges.
Future Directions
Future research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profiles in living organisms.
- Mechanistic Studies : To further elucidate the pathways through which these compounds exert their antimicrobial effects.
- Optimization of SAR : To enhance potency and reduce toxicity through structural modifications.
Q & A
Q. What are the optimized synthetic routes for 4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves condensation of 4-chloroaniline derivatives with appropriately substituted pyridine precursors, followed by cyclization. Key steps include:
- Catalyst Selection : Palladium or copper catalysts are critical for cross-coupling reactions (e.g., forming the oxazole ring) .
- Solvent Optimization : Polar aprotic solvents like DMF or toluene enhance reaction efficiency, while reflux conditions (100–120°C) improve cyclization .
- By-Product Mitigation : Low yields due to competing side reactions (e.g., over-oxidation) can be addressed by adjusting stoichiometry or using scavengers like molecular sieves .
Table 1 : Synthesis Optimization Data
| Step | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Condensation | CuI | DMF | 65 | 90 | |
| Cyclization | Pd(OAc)₂ | Toluene | 72 | 88 | |
| Purification | – | EtOAc/Hex | 85 | 99 |
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.2–8.5 ppm) and confirm substitution patterns (e.g., chloro group at δ 4.3 ppm) .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ = 271.15) validates molecular formula .
- X-ray Crystallography : Resolves crystal packing and confirms heterocyclic geometry .
Q. How does the compound’s reactivity vary under acidic, basic, or oxidative conditions?
- Methodological Answer :
- Acidic Conditions : The aniline group may protonate, reducing nucleophilicity. Stability tests in HCl (1M, 24h) show <5% degradation .
- Oxidative Conditions : Susceptible to oxidation at the oxazole ring; use antioxidants like BHT to preserve integrity .
- Basic Conditions : Hydrolysis of the oxazole ring occurs at pH >10, necessitating pH-controlled reaction environments .
Q. What are common impurities in its synthesis, and how can they be mitigated?
- Methodological Answer :
Q. What is the compound’s role as a precursor in heterocyclic chemistry?
- Methodological Answer : Serves as a scaffold for:
- Anticancer Agents : Functionalization at the aniline group enhances kinase inhibition .
- Fluorescent Probes : Substitution with fluorophores (e.g., dansyl chloride) enables cellular imaging .
Advanced Research Questions
Q. How do electronic effects of substituents on the oxazolo-pyridine core influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Groups (Cl) : Increase oxidative stability but reduce nucleophilic aromatic substitution rates .
- Electron-Donating Groups (MeO) : Enhance Pd-catalyzed coupling yields (e.g., Suzuki-Miyaura: 78% vs. 52% for Cl-substituted analogs) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : AutoDock Vina simulates binding to kinase domains (e.g., EGFR, RMSD <2.0 Å) .
- QSAR Models : Correlate logP values (>3.5) with improved blood-brain barrier penetration .
Q. What mechanistic insights explain substitution behavior at the chloro position?
- Methodological Answer :
Q. How can contradictory reports on its biological activity be resolved?
- Methodological Answer : Discrepancies in antimicrobial vs. anticancer activity arise from:
Q. What strategies improve its stability in long-term storage or biological media?
- Methodological Answer :
- Lyophilization : Stable for >12 months at -20°C in amber vials .
- Formulation : Encapsulation in PEG-PLGA nanoparticles reduces hydrolysis in serum (t₁/₂ increased from 2h to 24h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
